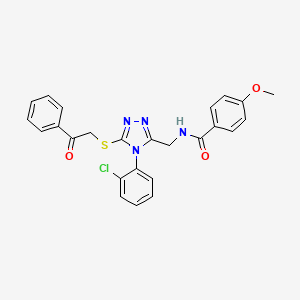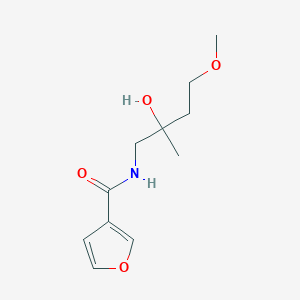
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves two critical steps: 1) oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and 2) reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Chemical Reactions Analysis
The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to "N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide". For instance, compounds involving furan derivatives have been synthesized and characterized for their potential applications in materials science and organic synthesis. These studies provide foundational knowledge for understanding the chemical behavior and potential utility of furan-based compounds in various scientific applications (Hofmann, 1998), (Ismail et al., 2004).
Antimicrobial Activity
Furan-3-carboxamide derivatives have been investigated for their antimicrobial properties. These studies have led to the identification of compounds with significant in vitro activity against a variety of microorganisms, including bacteria and fungi. Such research highlights the potential of furan derivatives as leads for the development of new antimicrobial agents (Zanatta et al., 2007).
Biobased Polyesters and Polymers
Research into biobased polyesters using furan derivatives as building blocks demonstrates the potential of these compounds in creating sustainable materials. Studies have focused on enzymatic polymerization processes to create novel polyesters with applications in the plastics and fine chemicals industries. This underscores the role of furan derivatives in advancing green chemistry and materials science (Jiang et al., 2014).
Organic Synthesis Methodologies
Several methodologies have been developed for the synthesis of furan derivatives, including those related to "this compound". These studies contribute to the broader field of organic synthesis, offering new routes and strategies for constructing complex molecules. The methodologies developed have implications for the synthesis of pharmaceuticals, agrochemicals, and materials (Lee, 2007).
Conformational Studies
Research into the conformational preferences of furan- and thiophene-based arylamides, which are related to "this compound", sheds light on the structure-activity relationships of these compounds. Understanding the conformational behavior of these molecules can inform the design of molecules with desired properties, including foldamer structures for biomedical applications (Galan et al., 2013).
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYVWCZMOOBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=COC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)
![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)
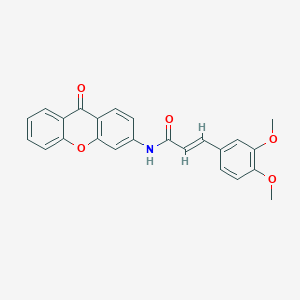
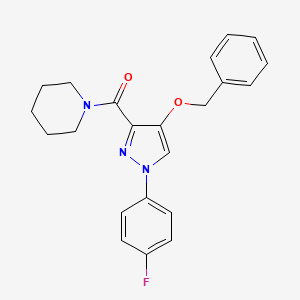
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)
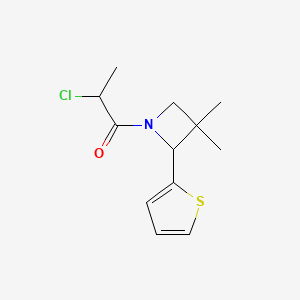
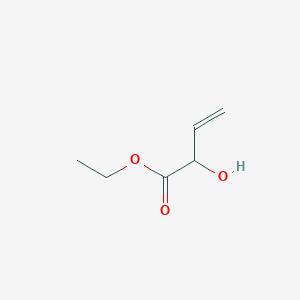
![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)
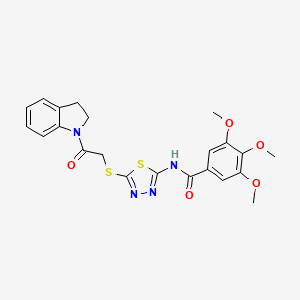
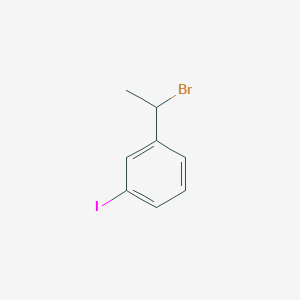
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)
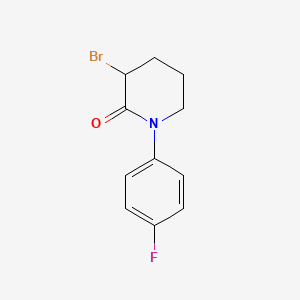
![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)
